N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
The compound “N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is an organic compound . It has a molecular formula of C19H17N3O4S3 and a molecular weight of 447.557 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a benzodioxol group, an amino group, a thiadiazol group, and a carboxamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Ulus et al. (2016) focused on the synthesis of acridine-acetazolamide conjugates, including compounds similar to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. These compounds were investigated for their inhibitory effects on various human carbonic anhydrase isoforms, such as hCA I, II, IV, and VII. The compounds displayed inhibitory activity in the low micromolar and nanomolar range, highlighting their potential as therapeutic agents targeting carbonic anhydrases involved in diseases (Ulus et al., 2016).
Antimicrobial and Antifungal Activity
Another area of application for these compounds is in antimicrobial and antifungal therapies. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing compounds with structures containing two cycles of 1,3,4-thiadiazole. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This study identified a compound with high antimicrobial activity, suggesting that derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide could be promising for further antimicrobial studies (Sych et al., 2019).
Synthesis and Characterization
The synthesis and characterization of compounds within this chemical class have been a subject of scientific research as well. Studies like the one by Horishny and Matiychuk (2020) focus on synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which conforms to green chemistry principles (Horishny & Matiychuk, 2020).
Therapeutic Applications
The therapeutic applications of these compounds, particularly in cancer therapy, have been explored. For instance, Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity. These compounds exhibited promising anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
Result of Action
Similar compounds have been reported to show significant growth inhibition properties against various human cancer cell lines . This suggests that the compound might have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes and proteins, potentially influencing their function and playing a role in biochemical reactions .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that this compound may have varying effects at different dosages, potentially leading to threshold effects, toxic effects, or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c20-12(16-9-3-4-10-11(5-9)23-7-22-10)6-24-15-19-18-14(25-15)17-13(21)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJTOLFXXDBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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